molecular formula C22H27NO2 B4027629 1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one

1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one

Cat. No.: B4027629
M. Wt: 337.5 g/mol
InChI Key: MEHWWDNGHMFNHY-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Mechanism of Action

The mechanism of action of “4-benzyl-1-(2-phenoxybutanoyl)piperidine” would depend on its specific biological activity. Piperidine derivatives are known to have diverse biological activities, and their mechanism of action often involves binding to specific protein targets .

Safety and Hazards

The safety and hazards of “4-benzyl-1-(2-phenoxybutanoyl)piperidine” would depend on its specific physical and chemical properties. Piperidine and its derivatives can be hazardous and should be handled with care .

Future Directions

Piperidine derivatives are a focus of ongoing research due to their importance in drug design and their diverse biological activities . Future research on “4-benzyl-1-(2-phenoxybutanoyl)piperidine” could involve further studies on its synthesis, properties, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Benzylpiperidin-1-yl)-2-phenoxybutan-1-one is unique due to its multifunctional properties, including its ability to inhibit β-amyloid aggregation and its potential neuroprotective effects. Its structure allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-2-21(25-20-11-7-4-8-12-20)22(24)23-15-13-19(14-16-23)17-18-9-5-3-6-10-18/h3-12,19,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHWWDNGHMFNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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